3-(2-Nitrophenylmethyl)-2-thiazolidinone

Gastric cytoprotection Antiulcer drug discovery Structure-activity relationship

3-(2-Nitrophenylmethyl)-2-thiazolidinone (CAS 136499-29-1, synonym RGH-5702) is a synthetic 2-thiazolidinone derivative bearing a 2-nitrobenzyl substituent at the N-3 position of the thiazolidinone ring. The compound is classified as a mucosal mast cell protector (MMCP) and exhibits both cytoprotective and gastric acid secretion-inhibiting activities, distinguishing it from conventional H2-receptor antagonists and proton-pump inhibitors.

Molecular Formula C10H10N2O3S
Molecular Weight 238.27 g/mol
CAS No. 136499-29-1
Cat. No. B156212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Nitrophenylmethyl)-2-thiazolidinone
CAS136499-29-1
Synonyms3-(2-nitrophenylmethyl)-2-thiazolidinone
RGH 5702
RGH-5702
Molecular FormulaC10H10N2O3S
Molecular Weight238.27 g/mol
Structural Identifiers
SMILESC1CSC(=O)N1CC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C10H10N2O3S/c13-10-11(5-6-16-10)7-8-3-1-2-4-9(8)12(14)15/h1-4H,5-7H2
InChIKeyREJNNJJROLKACD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Nitrophenylmethyl)-2-thiazolidinone (CAS 136499-29-1): Baseline Identity, Pharmacological Class, and Procurement-Relevant Characteristics


3-(2-Nitrophenylmethyl)-2-thiazolidinone (CAS 136499-29-1, synonym RGH-5702) is a synthetic 2-thiazolidinone derivative bearing a 2-nitrobenzyl substituent at the N-3 position of the thiazolidinone ring [1]. The compound is classified as a mucosal mast cell protector (MMCP) and exhibits both cytoprotective and gastric acid secretion-inhibiting activities, distinguishing it from conventional H2-receptor antagonists and proton-pump inhibitors [2]. Its molecular formula is C₁₀H₁₀N₂O₃S with a molecular weight of 238.26 g·mol⁻¹, and physicochemical properties include a density of 1.436 g·cm⁻³, boiling point of 400.8 °C at 760 mmHg, polar surface area of 91.43 Ų, and a calculated LogP of 2.72 .

Why 3-(2-Nitrophenylmethyl)-2-thiazolidinone (CAS 136499-29-1) Cannot Be Replaced by Generic Thiazolidinone Analogs


Substitution at the N-3 benzyl position of the 2-thiazolidinone scaffold is not pharmacologically interchangeable. Direct comparative data from the originator patent demonstrate that replacing the 2-nitro group with a 4-chloro substituent reduces cytoprotective efficacy by 70 percentage points (from 100% to 30% inhibition in the Robert test at the identical 10 mg·kg⁻¹ oral dose), yet both compounds exhibit equivalent acid secretion-inhibiting activity [1]. Furthermore, the 2-nitro positional isomer (ortho-substitution) is pharmacologically active as a mucosal mast cell protector, whereas the 4-nitro analog (para-substitution) was reported only as a synthetic by-product with a discrepant melting point, indicating divergent solid-state properties and an absence of documented biological activity [1]. Even within the same patent family, the 2-cyano analog exhibits a distinct potency profile with an oral ED₅₀ of 1.7 mg·kg⁻¹ in the Shay test and 1.2 mg·kg⁻¹ against indomethacin-induced ulcers, underscoring that electronic and steric properties of the ortho substituent critically modulate both potency and the cytoprotective/antisecretory balance [2]. These data collectively establish that generic interchange among 3-benzyl-2-thiazolidinones is not scientifically justified.

3-(2-Nitrophenylmethyl)-2-thiazolidinone (CAS 136499-29-1): Quantitative Differentiation Evidence Against Closest Analogs


Direct Head-to-Head Cytoprotective Potency: 2-Nitro vs. 4-Chloro Substituent in the Robert Test

In a direct head-to-head comparison performed under identical experimental conditions, 3-(2-nitrophenylmethyl)-2-thiazolidinone achieved 100% inhibition in the cytoprotective Robert test (acid-containing alcohol-induced gastric lesions in rats) at an oral dose of 10 mg·kg⁻¹, whereas 3-(4-chlorophenylmethyl)-2-thiazolidinone produced only 30% inhibition at the same dose [1]. This represents a 3.3-fold relative potency advantage for the 2-nitro derivative in the cytoprotective endpoint. The Robert test specifically assesses the ability of a compound to protect gastric mucosa against necrotizing agents independent of acid secretion, which is therapeutically relevant for distinguishing true cytoprotective agents from acid suppressors [2].

Gastric cytoprotection Antiulcer drug discovery Structure-activity relationship

Cytoprotective/Antisecretory Dissociation: 2-Nitro Derivative Exhibits a Wider Therapeutic Ratio than the 4-Chloro Analog

The 2-nitro derivative achieves 100% cytoprotection (Robert test) at 10 mg·kg⁻¹ p.o., whereas 60% acid secretion inhibition (Shay test) requires 25 mg·kg⁻¹ p.o., yielding a cytoprotective/acid-inhibitory dose ratio of 0.4, indicating that full cytoprotection is attainable at a dose 2.5-fold lower than that producing moderate acid suppression [1]. In contrast, the 4-chloro analog shows 30% cytoprotection at 10 mg·kg⁻¹ and 60% acid inhibition at 25 mg·kg⁻¹, giving a ratio of 1.67, meaning its cytoprotective efficacy at the lower dose is markedly weaker. This quantitative dissociation demonstrates that the 2-nitro derivative possesses a genuinely separable cytoprotective mechanism, consistent with its classification as a mucosal mast cell protector (MMCP) acting on mast cells rather than parietal cells [2].

Cytoprotective selectivity Gastric acid secretion Therapeutic index

Substituent Electronic Effects on Antiulcer Potency: 2-Nitro vs. 2-Cyano Phenylmethyl Analogs

Cross-patent comparison reveals that the 2-nitro derivative (RGH-5702, EP0320910) and the 2-cyano derivative (US5169859) possess distinct potency profiles across different gastric ulcer models. The 2-cyano analog demonstrates an oral ED₅₀ of 1.7 mg·kg⁻¹ for acid secretion inhibition (Shay test) and 1.2 mg·kg⁻¹ against indomethacin-induced gastric ulcers [1]. The 2-nitro derivative shows 60% inhibition in the Shay test at 25 mg·kg⁻¹ (not an ED₅₀, but indicating lower antisecretory potency) yet achieves 100% cytoprotection at 10 mg·kg⁻¹ in the Robert test [2]. While these are different assays, the divergence highlights that the strongly electron-withdrawing nitro group (σₘ = +0.71) favors cytoprotective pathways, whereas the cyano group (σₘ = +0.56) confers higher antisecretory and anti-indomethacin lesion potency. This electronic tuning of pharmacological profile is a critical differentiator for target engagement studies.

Electronic effects Substituent SAR Antiulcer potency

Mechanistic Differentiation: Mucosal Mast Cell Protector (MMCP) vs. Conventional Acid-Suppressive and Cytoprotective Agents

3-(2-Nitrophenylmethyl)-2-thiazolidinone (RGH-5702) is explicitly classified as a mucosal mast cell protector (MMCP), a mechanism distinct from H2-receptor antagonism (e.g., cimetidine), proton-pump inhibition (e.g., omeprazole), and prostaglandin-mediated cytoprotection (e.g., misoprostol) [1]. The patent describes that RGH-6148 (the 3-benzyl-2-thiazolidinone parent scaffold) does not inhibit stimulated acid secretion, indicating that the site of action is at the level of mucosal mast cells rather than parietal cells [2]. Unlike KM-1146 (2-(3,4-dimethoxyphenyl)-5-methyl-4-thiazolidinone), which is a 4-thiazolidinone regioisomer that exerts cytoprotection primarily through increased gastric mucosal blood flow and maintenance of transmucosal potential difference, the 2-thiazolidinone scaffold acts via mast cell stabilization [3]. The 2-nitro substituent on the target compound further enhances this MMCP activity, as evidenced by the cytoprotective/antisecretory dissociation data.

Mucosal mast cell Mechanism of action Gastric mucosal defense

Preclinical Bioanalytical Validation: Quantitative Plasma Determination Supporting In Vivo Pharmacology and Toxicology Studies

A fully validated, selective HPLC-UV method has been established for the determination of RGH-5702 in plasma samples, achieving a lower limit of quantitation (LLOQ) of 20 ng·mL⁻¹ using 1 mL of plasma, with analyte and internal standard separation within 7 minutes [1]. This method was successfully applied to the analysis of plasma samples from toxicokinetic studies in dogs, confirming that the compound possesses adequate in vivo exposure characteristics for preclinical development [1]. The existence of a fit-for-purpose bioanalytical method is a practical differentiator: many structurally related 2-thiazolidinone analogs in the patent literature lack published analytical methods, creating a barrier to reproducible in vivo experimentation.

Bioanalytical method validation Pharmacokinetics Toxicokinetics

Optimal Scientific and Industrial Application Scenarios for 3-(2-Nitrophenylmethyl)-2-thiazolidinone (CAS 136499-29-1) Based on Quantitative Differentiation Evidence


Gastric Mucosal Cytoprotection Studies Requiring Separation from Acid-Suppressive Confounds

The compound is ideally suited for in vivo experiments investigating gastric mucosal defense mechanisms in which acid secretion inhibition is an undesired confounding variable. The demonstrated cytoprotective/antisecretory dose dissociation (100% cytoprotection at 10 mg·kg⁻¹ vs. only 60% acid inhibition at 25 mg·kg⁻¹) enables researchers to dose at 10 mg·kg⁻¹ p.o. and achieve complete mucosal protection without meaningful suppression of gastric acid output [1]. This property is not shared by the 4-chloro analog (30% cytoprotection at 10 mg·kg⁻¹), making the 2-nitro derivative the compound of choice for dissecting cytoprotective signaling pathways in rat gastric ulcer models [1].

Pharmacological Tool Compound for Mucosal Mast Cell Biology Research

As a chemically validated mucosal mast cell protector (MMCP), RGH-5702 serves as a pharmacological probe for investigating the role of mast cells in gastrointestinal mucosal homeostasis, inflammation, and ulcerogenesis [2]. Unlike histamine H2-receptor antagonists or prostaglandin analogs, the compound stabilizes mucosal mast cells without blocking parietal cell acid secretion, providing a clean mechanistic tool for mast cell degranulation studies in gastric tissue [3]. Researchers studying mast cell-mediated pathologies can use this compound to experimentally isolate mast-cell-dependent pathways from acid-dependent injury mechanisms.

Structure-Activity Relationship (SAR) Reference Standard for 2-Thiazolidinone Antiulcer Drug Discovery

The compound functions as a key SAR reference point for medicinal chemistry programs targeting gastric cytoprotection. Its ortho-nitro substitution pattern confers a distinct pharmacological profile relative to the ortho-cyano analog (US5169859), the para-chloro analog, and the unsubstituted benzyl scaffold (RGH-6148) [1][4]. Procurement of this specific compound enables systematic SAR exploration of electronic (σₘ = +0.71 for NO₂), steric, and positional effects on MMCP activity, cytoprotective potency, and acid secretion inhibition. The validated bioanalytical method [5] further supports its use as a reference standard in pharmacokinetic profiling of new chemical entities within the series.

Preclinical In Vivo Toxicology and Pharmacokinetic Bridging Studies

The existence of a published, validated HPLC-UV method with an LLOQ of 20 ng·mL⁻¹ in plasma, already applied to dog toxicokinetic studies [5], positions this compound as a practical choice for preclinical development bridging studies. Researchers requiring a 2-thiazolidinone-based antiulcer agent for ADME-tox profiling benefit from the established analytical infrastructure, eliminating method development lead time and enabling immediate correlation of plasma exposure with pharmacodynamic endpoints in rodent and non-rodent species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Nitrophenylmethyl)-2-thiazolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.